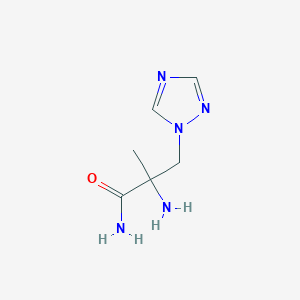

2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide

Description

Properties

Molecular Formula |

C6H11N5O |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C6H11N5O/c1-6(8,5(7)12)2-11-4-9-3-10-11/h3-4H,2,8H2,1H3,(H2,7,12) |

InChI Key |

NHYCNAZRERLZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=NC=N1)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-1,2,4-triazole with O-tosyl Oxazoline Derivative

Procedure: 1H-1,2,4-triazole is alkylated by reacting with an O-tosylated oxazoline derivative in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide in N,N-dimethylformamide (DMF) at 120 °C for 12 hours.

Outcome: This reaction yields an N-alkylated intermediate, which can be further processed by ring-opening and oxidation steps to obtain the target compound.

| Reagent | Quantity |

|---|---|

| 1H-1,2,4-triazole | 5 mmol |

| O-tosyl oxazoline derivative | 1 mmol |

| Potassium carbonate (K2CO3) | 5 mmol |

| Tetrabutylammonium bromide | Catalytic amount |

| Solvent (DMF) | 12 mL |

| Temperature | 120 °C |

| Time | 12 hours |

- Purification: Column chromatography using ether/methanol (5%) affords the pure N-alkylated product.

Synthesis via N-Guanidinosuccinimide Intermediate and Microwave Irradiation

Procedure: N-Guanidinosuccinimide, prepared from succinic anhydride, undergoes nucleophilic ring opening with amines (e.g., morpholine) under microwave irradiation in solvents such as acetonitrile.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 58-70 |

| Temperature | 170 °C | |

| Microwave Time | 25 minutes | |

| Base | Potassium hydroxide (aqueous or non-aqueous) | Improved yield with non-aqueous base |

Advantages: The microwave-assisted method enables one-pot tandem reactions, combining ring opening and cyclocondensation efficiently, leading to high purity products with simplified purification (filtration).

Scale-up: The method has been successfully scaled from 1 mmol to 10 mmol without significant loss in yield or purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

Industry: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and other proteins, resulting in therapeutic effects.

Comparison with Similar Compounds

Triazole-Substituted Propanamide Derivatives

- N-Hydroxy-2,2-dimethyl-3-(1H-1,2,4-triazol-1-yl)propanamide (): This derivative replaces the amino group with a hydroxylamine moiety and introduces dimethyl substituents at C2. The structural modifications enhance its antiproliferative activity against cancer cell lines, with a reported yield of 58% and a melting point of 231–236°C .

- 2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide (): Here, the triazole is linked via a hydroxypropanamide chain.

Imidazole vs. Triazole Analogues

- 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (): Substituting 1,2,4-triazole with imidazole alters the electronic profile and hydrogen-bonding capacity. This compound (CAS: 1250620-54-2) has a molecular formula of C7H12N4O and a molar mass of 168.2 g/mol. Imidazole’s lower aromatic stability compared to triazole may reduce metabolic resistance in vivo .

Antifungal Activity

- Fluconazole-Based Triazoles (): Compounds like 4-amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium chloride (2) exhibit antifungal activity via cytochrome P450 inhibition. In contrast, 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide lacks the fluorophenyl group, which is critical for binding to fungal lanosterol 14α-demethylase .

- Imidazolylindol-propanol (): A structurally distinct analogue showed potent antifungal activity (MIC: 0.001 μg/mL against Candida albicans) in fluorometric screening, highlighting the importance of the indole moiety for efficacy .

Antiproliferative Activity

- Triazolyl-2,2-Dimethyl-3-phenylpropanoates (): These derivatives demonstrated antiproliferative effects against human cancer cell lines, with IC50 values in the low micromolar range. The phenyl group at C3 enhances hydrophobic interactions with histone deacetylase (HDAC) enzymes, a feature absent in this compound .

- Immunoproteasome Inhibitors (): Triazole-containing compounds like N-(2-(1H-1,2,4-triazol-1-yl)benzyl)-1H-imidazole-2-carboxamide (Compound 8) showed 18% inhibition of immunoproteasome activity, suggesting that bulkier substituents may improve target engagement .

Physicochemical Properties

Biological Activity

2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide is a compound that belongs to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure features a triazole ring, which is known for its role in various biological processes.

Table 1: Synthesis Pathways

| Methodology | Description |

|---|---|

| Microwave Irradiation | Utilizes microwave energy to enhance reaction rates and yield of triazole derivatives. |

| Nucleophilic Substitution | Involves the reaction of nucleophiles with electrophilic centers in the precursor molecules. |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimalarial agent and its cytotoxic effects against cancer cell lines.

Antimalarial Activity

Recent studies have demonstrated that compounds derived from similar triazole structures exhibit significant antimalarial properties. For instance, a study evaluating triazole derivatives showed promising results against Plasmodium falciparum, with some compounds achieving IC50 values in the submicromolar range .

Key Findings:

- In Vitro Efficacy: Compounds showed low cytotoxicity (CC50 > 100 μM) against mammalian cell lines.

- Mechanism of Action: Ultrastructural analysis revealed that effective compounds caused significant degradation of Plasmodium trophozoites, indicating a potential mechanism involving disruption of cellular integrity.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Some derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study:

A specific derivative exhibited an IC50 value less than 10 μM against HepG2 liver cancer cells. The structure-activity relationship (SAR) indicated that modifications on the triazole ring significantly influenced the cytotoxicity profiles .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity: Triazoles often act as enzyme inhibitors, potentially interfering with critical metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis: Some studies suggest that these compounds can induce programmed cell death in malignant cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.